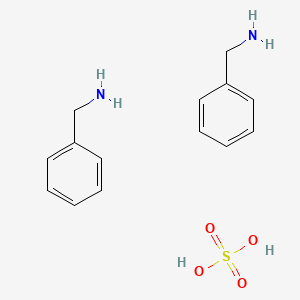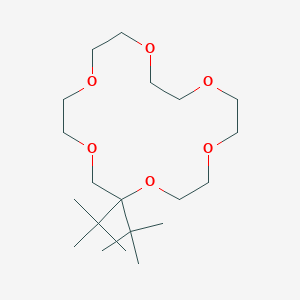
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base to form an ether. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized ethers, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used to study ion transport and membrane permeability due to its ability to complex with cations.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is used in the separation and purification of metal ions in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport properties of the cation, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: Another crown ether with a similar ring size but without the tert-butyl groups.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane groups instead of tert-butyl groups.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the tert-butyl groups, which can provide steric hindrance and affect the compound’s complexation properties. This can lead to differences in selectivity and stability of the complexes formed compared to other crown ethers.
Properties
CAS No. |
64111-69-9 |
|---|---|
Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,2-ditert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-18(2,3)20(19(4,5)6)17-25-14-13-23-10-9-21-7-8-22-11-12-24-15-16-26-20/h7-17H2,1-6H3 |
InChI Key |
PPTKDOCHDHRUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(COCCOCCOCCOCCOCCO1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


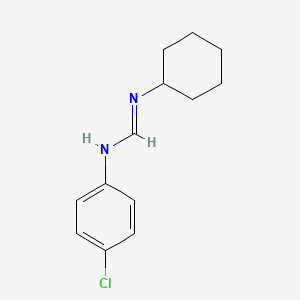
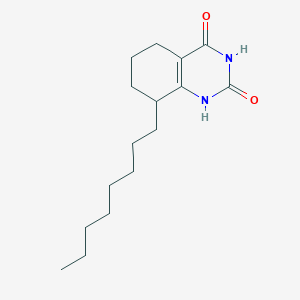
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
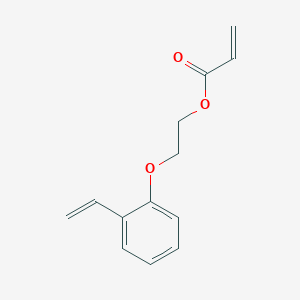
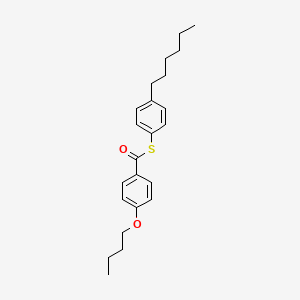
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
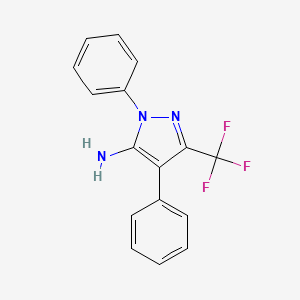
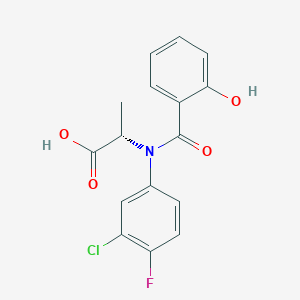
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
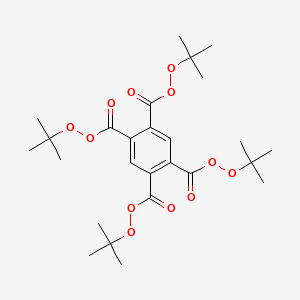
![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
